molecular formula C7H5ClFNO2 B3026583 1-(Chloromethyl)-2-fluoro-3-nitrobenzene CAS No. 1020718-00-6

1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Cat. No. B3026583
CAS RN: 1020718-00-6
M. Wt: 189.57
InChI Key: VSKUTYKGLMWRNW-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structure . It may also include its common names and synonyms .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process can vary greatly depending on the complexity of the molecule and the specific reactions involved.


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule . This can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography.


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo . This can include reactions with other compounds, decomposition reactions, and reactions under various conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Electron Attachment and Ion Formation

1-(Chloromethyl)-2-fluoro-3-nitrobenzene, a derivative of nitrobenzene, has been studied for its electron attachment behavior and negative ion formation. Research shows that in chlorine-substituted derivatives, three main long-lived negative ions (NIs) are observed, providing insights into the electron attachment processes to π* molecular orbitals (Asfandiarov et al., 2007).

Chemical Synthesis and Structural Analysis

The compound has been synthesized and analyzed using various techniques such as X-ray crystallography, NMR, and FT-IR, contributing to the understanding of its structural properties (Sweeney et al., 2018).

Reactivity in Chemical Transformations

Studies on the reactivity of similar compounds, such as 1-fluoro-3-nitrobenzene, show their behavior in the presence of phenols and potassium carbonate. These findings are critical for understanding the reactivity and transformation processes in organic synthesis (Khalfina & Vlasov, 2005).

Kinetics of SNAr Reactions

Research on 1-halogeno- and 1-phenoxy-nitrobenzenes, including chloro- and fluoro-substituted variants, helps in understanding the kinetics of nucleophilic aromatic substitution (SNAr) reactions. This knowledge is vital for predicting and controlling reaction pathways in organic chemistry (Crampton et al., 2007).

Fluorination Reactions

The compound's behavior in fluorination reactions has been explored, providing valuable information for the synthesis of aromatic fluoro compounds. These findings have implications in the development of pharmaceuticals and fine chemicals (Effenberger & Streicher, 1991).

Catalytic Hydrogenation Studies

The compound's role in catalytic hydrogenation studies, such as in the synthesis of 3-chloro-4-fluoroaniline, showcases its importance in catalytic processes and chemical manufacturing (Wen-xia, 2014).

Microwave-Mediated Reduction

Research involving microwave-mediated reduction of heterocycle and fluorine-containing nitroaromatics, including the compound's derivatives, contributes to the understanding of efficient chemical reduction processes (Spencer et al., 2008).

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems . This can include its effects on enzymes, cell membranes, and other biological targets.

Safety and Hazards

The safety and hazards of a compound describe the risks associated with handling and using the compound . This can include toxicity information, safety precautions, and disposal methods.

properties

IUPAC Name

1-(chloromethyl)-2-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKUTYKGLMWRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652030
Record name 1-(Chloromethyl)-2-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020718-00-6
Record name 1-(Chloromethyl)-2-fluoro-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020718-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-2-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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